molecular formula C11H17N3O2 B14335986 Pentyl 2,6-diaminopyridine-4-carboxylate CAS No. 100139-90-0

Pentyl 2,6-diaminopyridine-4-carboxylate

Cat. No.: B14335986
CAS No.: 100139-90-0
M. Wt: 223.27 g/mol
InChI Key: MBAQGIMTJJWJAP-UHFFFAOYSA-N
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Description

Pentyl 2,6-diaminopyridine-4-carboxylate is a pyridine derivative characterized by a central pyridine ring substituted with amino groups at the 2- and 6-positions and a pentyl ester group at the 4-position. This structural configuration confers unique physicochemical properties, including enhanced hydrogen-bonding capacity (due to the amino groups) and improved lipophilicity (from the pentyl ester). Such features make it a compound of interest in pharmaceutical and materials science research, particularly in applications requiring targeted molecular interactions or controlled solubility.

Properties

CAS No.

100139-90-0

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

pentyl 2,6-diaminopyridine-4-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-2-3-4-5-16-11(15)8-6-9(12)14-10(13)7-8/h6-7H,2-5H2,1H3,(H4,12,13,14)

InChI Key

MBAQGIMTJJWJAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC(=C1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2,6-diaminopyridine-4-carboxylate typically involves the esterification of 2,6-diaminopyridine-4-carboxylic acid with pentanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2,6-diaminopyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentyl 2,6-diaminopyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of pentyl 2,6-diaminopyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Pentyl 2,6-diaminopyridine-4-carboxylate with structurally related compounds, emphasizing substituent effects, reactivity, and biological activity based on the provided evidence:

Compound Name Core Structure Key Substituents Unique Features Biological/Chemical Implications
This compound Pyridine 2,6-diamino; 4-pentyl ester High hydrogen-bonding capacity; moderate lipophilicity Potential for targeting enzymes/receptors via amino group interactions
2,6-Dimethylpyrimidine-4-carboxylic acid Pyrimidine 2,6-dimethyl; 4-carboxylic acid Methyl groups enhance steric hindrance; carboxylic acid increases polarity Limited membrane permeability but strong ionic interactions in aqueous environments
Diethyl 2,6-dimethyl-4-(phenyl)-1,4-dihydropyridine 1,4-Dihydropyridine 2,6-dimethyl; 4-phenyl; diethyl ester Bulky phenyl substituent; reduced aromaticity due to dihydro structure Possible calcium channel modulation (common in dihydropyridines)
Ethyl 1-(1-methyl-2,6-dioxo-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate Fused pyrimidine-piperidine 2,6-dioxo; 4-piperidine ethyl ester Fused ring system; electron-deficient pyrimidine core Enhanced metabolic stability; potential CNS activity due to piperidine moiety
N-(2,6-diphenylpyrimidin-4-yl)cyclopentanecarboxamide Pyrimidine 2,6-diphenyl; 4-cyclopentanecarboxamide Aromatic phenyl groups; rigid carboxamide linkage High affinity for hydrophobic binding pockets in enzymes

Key Observations:

Substituent Effects: Amino vs. This could improve binding specificity in biological systems .

Biological Activity: Compounds with fused or electron-deficient rings (e.g., Ethyl 1-(1-methyl-2,6-dioxo-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate) exhibit enhanced metabolic stability, a trait that this compound may share due to its amino group-mediated resistance to oxidative degradation . The absence of bulky aromatic groups (e.g., phenyl in N-(2,6-diphenylpyrimidin-4-yl)cyclopentanecarboxamide) may reduce off-target interactions in the target compound, favoring selectivity .

Chemical Reactivity: The amino groups in this compound could make it more nucleophilic than methyl-substituted analogs, facilitating derivatization for drug discovery or polymer synthesis .

Research Findings and Limitations

  • Synthesis Challenges: Unlike simpler pyridine or pyrimidine derivatives, the pentyl ester and diaminosubstituents in the target compound may require multi-step synthesis with protective group strategies, as seen in analogous compounds .
  • Data Gaps: Direct pharmacological or thermodynamic data (e.g., IC50, logP) for this compound are absent in the provided evidence. Extrapolations are based on structural analogs, necessitating validation through experimental studies.

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